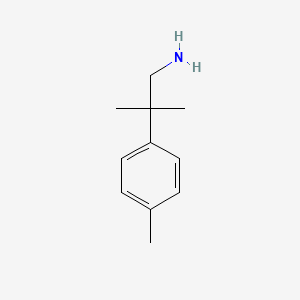

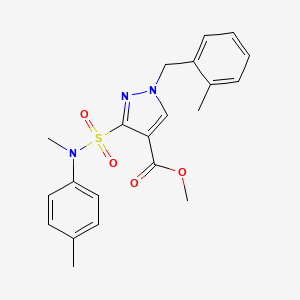

6,7-dimethoxy-1-(3-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7-dimethoxy-1-(3-methylbenzyl)-3-(4-(pyrrolidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C30H31N3O5 and its molecular weight is 513.594. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Green Chemistry and Sustainable Synthesis

The compound 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, a key intermediate in the synthesis of several drugs such as Prazosin, Bunazosin, and Doxazosin, has been the focus of research aiming at more sustainable and environmentally friendly synthesis methods. A notable advancement in this area is the solvent-free synthesis of quinazoline-2,4(1H,3H)-diones using only carbon dioxide (1 bar) and a catalytic amount of base, which yielded the compound with excellent efficiency (Mizuno et al., 2007). This method aligns with the principles of green chemistry by eliminating the need for organic solvents and utilizing CO2, a greenhouse gas, as a reactant, thereby contributing to the reduction of the chemical industry's carbon footprint (Mizuno et al., 2007).

Catalytic Innovations in Synthesis

Further research has explored the efficiency of different catalysts in the synthesis of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione. For instance, cesium carbonate was identified as an efficient catalyst for the synthesis of quinazoline-2,4(1H,3H)-dione derivatives from 2-aminobenzonitriles and carbon dioxide. This catalytic method was found to be highly effective, offering an eco-friendly alternative by operating under mild conditions and using less toxic components (Patil et al., 2008). The study also investigated various reaction parameters such as the influence of bases, solvent, temperature, CO2 pressure, and reaction time, showcasing the method's versatility and potential for customization based on specific requirements (Patil et al., 2008).

Novel Methodologies in Drug Intermediate Synthesis

Another innovative approach to synthesizing 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione involves the use of ionic liquids as catalysts. Specifically, 1-butyl-3-methyl imidazolium hydroxide ([Bmim]OH) was used as a homogeneous recyclable catalyst under solvent-free conditions. This method not only highlights the role of ionic liquids in facilitating chemical reactions but also emphasizes the benefits of solvent-free conditions, which include reduced environmental impact and enhanced reaction efficiency. The use of [Bmim]OH catalysis represents a significant step forward in the development of green and sustainable chemical processes, particularly in the synthesis of drug intermediates (Patil et al., 2009).

Propriétés

IUPAC Name |

6,7-dimethoxy-1-[(3-methylphenyl)methyl]-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N3O5/c1-20-7-6-8-22(15-20)19-32-25-17-27(38-3)26(37-2)16-24(25)29(35)33(30(32)36)18-21-9-11-23(12-10-21)28(34)31-13-4-5-14-31/h6-12,15-17H,4-5,13-14,18-19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJOWWRGPBHMAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=CC(=C(C=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)N5CCCC5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Methyl(thien-2-ylsulfonyl)amino]acetic acid](/img/structure/B2729884.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2729886.png)

![7-hydroxy-5-oxo-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2729887.png)

![6-[5-[3-(4-Methoxyphenyl)propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2729896.png)

![N-((1-phenyl-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2729898.png)

![4-[ethyl(phenyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2729899.png)

![1-Methylpyrrolo[2,3-b]pyridine-5-sulfonyl fluoride](/img/structure/B2729900.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2729906.png)